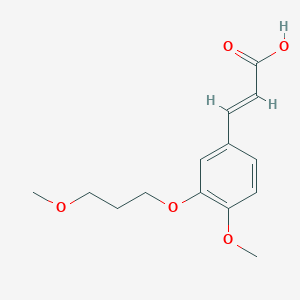![molecular formula C13H19ClN4 B11850715 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its broad range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
N-methylation of piperidine: The piperidine ring is methylated using methyl iodide or other methylating agents.
Coupling of benzimidazole and piperidine: The benzimidazole ring is then coupled with the N-methylpiperidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
化学反应分析
Types of Reactions
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
1H-benzo[d]imidazole: The parent compound with a simpler structure.
N-methylpiperidine: A related compound with a piperidine ring.
2-(1H-benzo[d]imidazol-2-yl)ethanamine: A similar compound with an ethylamine side chain.
Uniqueness
1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride is unique due to its combined benzimidazole and piperidine structure. This dual-ring system provides a versatile scaffold for various chemical modifications and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C13H19ClN4 |
|---|---|
分子量 |
266.77 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)-N-methylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c1-14-10-5-4-8-17(9-10)13-15-11-6-2-3-7-12(11)16-13;/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16);1H |
InChI 键 |
RKUJORJJQFVOCT-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCCN(C1)C2=NC3=CC=CC=C3N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
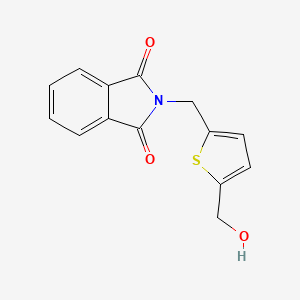
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)


![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
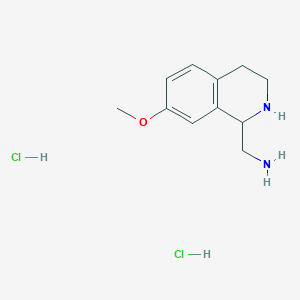

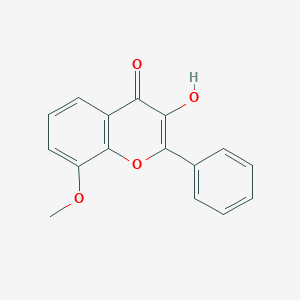
![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)

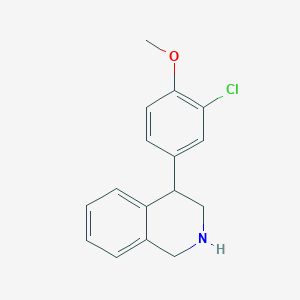
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
